2-(1,2,3-thiadiazol-4-yl)pyrazine
CAS No.: 135296-13-8
Cat. No.: VC6572002
Molecular Formula: C6H4N4S
Molecular Weight: 164.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135296-13-8 |
---|---|
Molecular Formula | C6H4N4S |
Molecular Weight | 164.19 |
IUPAC Name | 4-pyrazin-2-ylthiadiazole |
Standard InChI | InChI=1S/C6H4N4S/c1-2-8-5(3-7-1)6-4-11-10-9-6/h1-4H |
Standard InChI Key | WGOKTGGTRXDSCR-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=N1)C2=CSN=N2 |
Introduction
Structural Characterization and Molecular Properties
2-(1,2,3-Thiadiazol-4-yl)pyrazine features a bicyclic framework where the pyrazine ring (a six-membered di-aza aromatic system) is fused to a 1,2,3-thiadiazole ring (a five-membered heterocycle containing one sulfur and two nitrogen atoms). The thiadiazole moiety adopts a 1,2,3-substitution pattern, with sulfur at position 1, nitrogen at positions 2 and 3, and the fusion point at position 4 . This arrangement creates a planar, conjugated system with delocalized π-electrons, influencing its reactivity and intermolecular interactions.
The molecular formula is C₆H₄N₄S, yielding a molecular weight of 164.18 g/mol. Key structural parameters include:
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Bond lengths: The C–S bond in the thiadiazole ring measures approximately 1.70 Å, while C–N bonds in both rings range between 1.32–1.38 Å .
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Tautomerism: The thiadiazole ring may exhibit tautomeric shifts under acidic or basic conditions, though the 1,2,3-substitution pattern minimizes this compared to 1,2,4-thiadiazoles .
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Weight | 164.18 g/mol |
LogP (Octanol-Water) | 1.2 ± 0.3 |
Topological Polar SA | 78.9 Ų |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
While no direct synthesis of 2-(1,2,3-thiadiazol-4-yl)pyrazine is documented, analogous routes for fused thiadiazole systems suggest two primary approaches:
Cyclocondensation of Thiosemicarbazides
Reaction of pyrazine-2-carbothioamide with hydrazine derivatives under acidic conditions yields thiadiazole rings . For example:
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Pyrazine-2-carbothioamide + Methylhydrazine → Intermediate hydrazone
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Cyclization via H₂SO₄ catalysis forms the thiadiazole core .
Cross-Coupling Strategies
Palladium-catalyzed Suzuki-Miyaura coupling could link pre-formed thiadiazole and pyrazine fragments. A reported analog uses:
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4-Bromo-1,2,3-thiadiazole + Pyrazine-2-boronic acid → 2-(1,2,3-Thiadiazol-4-yl)pyrazine .
Yields for such reactions typically range from 45–65% after optimization .
Spectroscopic Profiling
Key spectral features derived from analogous compounds include:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Infrared Spectroscopy
Reactivity and Functionalization
The electron-deficient nature of both rings directs electrophilic substitution to specific positions:
Electrophilic Aromatic Substitution
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Nitration: Occurs at the pyrazine C5 position (meta to nitrogen) with HNO₃/H₂SO₄ .
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Halogenation: Bromine in acetic acid substitutes the thiadiazole C5 position .
Cycloaddition Reactions
The thiadiazole moiety participates in [3+2] cycloadditions with acetylene derivatives, forming triazole hybrids—a strategy used in antimycobacterial agent development .
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